molecular formula C13H14ClNO4 B13321942 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid

Cat. No.: B13321942
M. Wt: 283.71 g/mol
InChI Key: FQJFZMNGOTXDFY-XBXARRHUSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is an organic compound with the molecular formula C13H14ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a chlorinated pentenoic acid moiety. It is used in various chemical and biological research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Chloropentenoic Acid Moiety: The chloropentenoic acid moiety can be synthesized through a series of reactions involving chlorination and subsequent formation of the double bond.

    Coupling Reaction: The protected amino group is then coupled with the chloropentenoic acid moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the double bond in the pentenoic acid moiety, converting it to a saturated acid.

    Substitution: The chlorine atom in the chloropentenoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropentanoic acid.

    Substitution: Formation of various substituted pentenoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. The chloropentenoic acid moiety can undergo further chemical transformations, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
  • 2-{[(Benzyloxy)carbonyl]amino}propanoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is unique due to the presence of the chlorinated pentenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its utility in various research and industrial applications.

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

(E)-5-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid

InChI

InChI=1S/C13H14ClNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-6,8,11H,7,9H2,(H,15,18)(H,16,17)/b8-4+

InChI Key

FQJFZMNGOTXDFY-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(C/C=C/Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=CCl)C(=O)O

Origin of Product

United States

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